1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine
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Overview
Description
1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine typically involves multiple steps. One common method involves the reaction of 4-benzylpiperidine with 3-(methylsulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(Methoxymethyl)phenyl]sulfonyl}-4-(methylsulfonyl)piperazine
- 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-piperidinecarboxylate
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23NO4S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-benzyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C19H23NO4S2/c1-25(21,22)18-8-5-9-19(15-18)26(23,24)20-12-10-17(11-13-20)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3 |
InChI Key |
OXXWCXQRNMPXBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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